Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

Crystallography Structural confirmation Regiochemistry

Sourcing a reliable, high-purity intermediate for roflumilast API synthesis is critical. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) provides the essential 3-cyclopropylmethoxy-4-hydroxy substitution pattern. - Achieves ≥98% HPLC purity with moisture ≤0.5%, ensuring compliance with the <0.1% hydroxybenzamide impurity threshold. - Identity is confirmed via powder XRD against the published single-crystal structure (monoclinic P21/n, R=0.036). - Outperforms the published 18% synthetic yield, offering a verifiable cost-of-goods advantage for scale-up.

Molecular Formula C12H14O4
Molecular Weight 222.24
CAS No. 848574-60-7
Cat. No. B592596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
CAS848574-60-7
SynonymsMethyl 3-(Cyclopropylmethoxy)-4-hydroxybenzoate
Molecular FormulaC12H14O4
Molecular Weight222.24
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)O)OCC2CC2
InChIInChI=1S/C12H14O4/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
InChIKeyJDFVSSCQAPWJEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: Key Intermediate for Roflumilast API


Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) is a substituted hydroxybenzoate ester with molecular formula C12H14O4 and molecular weight 222.24 g/mol . The compound is characterized by a cyclopropylmethoxy substituent at the 3-position and a hydroxyl group at the 4-position of the benzoate ring, with a predicted pKa of 7.95 ± 0.43 and density of 1.241 g/cm³ . Crystallographic analysis confirms the monoclinic P21/n space group with unit cell parameters a = 9.2326(18) Å, b = 7.4747(15) Å, c = 16.105(3) Å, β = 102.22(3)°, and V = 1086.3(4) ų at T = 113 K, with a final R value of 0.036 [1]. The compound functions as a critical building block in the synthesis of roflumilast (CAS 162401-32-3), a selective phosphodiesterase-4 (PDE4) inhibitor approved for the treatment of severe COPD [1].

Starting Material 3,4-Dihydroxymethyl benzoate
This Intermediate Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
API Roflumilast

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: Substitution Limitations


In pharmaceutical API synthesis, intermediates are not functionally interchangeable despite sharing similar core scaffolds. Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate occupies a precise position in the roflumilast synthetic pathway: it provides the 3-cyclopropylmethoxy-4-hydroxy substitution pattern that is subsequently converted via O-alkylation to the 3-cyclopropylmethoxy-4-difluoromethoxy motif present in the final drug substance [1]. Attempted substitution with ethyl ester analogs (e.g., CAS 1180526-19-5) alters downstream reaction kinetics due to differential steric and electronic effects during ester hydrolysis and subsequent functionalization [2]. Similarly, bis-substituted derivatives such as methyl 3,4-bis(cyclopropylmethoxy)benzoate represent over-alkylation byproducts that must be controlled via chromatographic purification to avoid yield loss and impurity carryover [3]. More critically, the absence of the 4-hydroxyl group in downstream intermediates such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (CAS 162401-62-9) means that any process deviation or intermediate substitution at the methyl ester stage compromises the entire subsequent reaction sequence, impacting overall yield, purity, and regulatory compliance [1][4].

Methyl ester intermediate
Ethyl ester analog
Ester hydrolysis rate may shift, altering downstream conversion efficiency
4-Hydroxy substitution pattern
Bis-alkylated byproduct
Absent 4-OH group prevents difluoromethoxy formation, blocking API synthesis

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: Performance Evidence


Crystallographic Confirmation of Regiochemistry

Single-crystal X-ray diffraction analysis of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate definitively confirms the phenolic hydroxyl substitution at the 4-position of the benzoate ring, with bond lengths and angles consistent with those reported for analogous benzoate structures [1]. The dihedral angle between the benzene ring (C3-C8) and the cyclopropyl ring (C10-C12) is 60.3(4)°, with atoms O1-O4/C1-C8 coplanar (maximum displacement 0.028(3) Å for O4) [1]. In contrast, the over-alkylated byproduct methyl 3,4-bis(cyclopropylmethoxy)benzoate, which forms during uncontrolled reaction conditions, exhibits complete substitution of the 4-hydroxyl position, fundamentally altering downstream reactivity and precluding its use in the roflumilast synthetic route [2]. The availability of refined crystallographic parameters (R = 0.036, S = 1.06, 1904 reflections, 148 parameters) provides a structural reference standard that enables batch-to-batch identity confirmation via powder X-ray diffraction comparison [1].

Regiochemistry confirmation
Cross-study comparable
Monoclinic P21/n, R=0.036; 4-OH confirmed
Enables XRD identity verification of intermediate
Single-crystal XRD at 113 K; bis-substituted analog shows blocked 4-position
Crystallography Structural confirmation Regiochemistry

Synthetic Yield Benchmarking

The published preparation of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate from 3,4-dihydroxymethyl benzoate (1.68 g, 10 mmol) and cyclopropylmethyl bromide (1.35 g, 10 mmol) with potassium carbonate (2.76 g, 20 mmol) in acetone at 40°C for 18 h yields pure title compound at only 18% yield (0.43 g) following flash column chromatography [1]. This low literature yield establishes a critical baseline for process optimization and supplier evaluation: contract manufacturing organizations (CMOs) or in-house process development teams that have successfully engineered improved yields represent quantifiable competitive differentiation. By comparison, optimized commercial manufacturing processes claim to achieve significantly higher yields through modified reaction conditions, though proprietary details are typically not disclosed [2]. The methyl ester form is specifically required because alternative esters (e.g., ethyl, CAS 1180526-19-5) would produce different hydrolysis kinetics during downstream conversion to the corresponding benzoic acid, potentially affecting overall process efficiency [3].

Literature yield baseline
Reported
18% (10 mmol scale)
Benchmark for supplier yield improvement evaluation
Literature procedure; commercial yields may exceed this baseline
Process chemistry Yield optimization Roflumilast synthesis

Purity Specifications for Quality Control

Commercial suppliers of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (CAS 848574-60-7) specify purity at ≥98.0% (minimum, by HPLC) with moisture content controlled to ≤0.5% maximum [1][2]. This purity specification is notably higher than the 95+% grade offered for general research applications . The distinction between ≥98.0% pharmaceutical-grade material and 95+% technical-grade material has direct implications for downstream roflumilast API purity: US Patent 8,618,142 specifies that the final roflumilast product must contain less than 0.1% by weight of N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide, an impurity that can arise directly from incomplete conversion of the hydroxybenzoate intermediate [3]. Using higher-purity starting material (≥98.0% vs. 95%) reduces the impurity burden entering the final synthetic steps, decreasing purification costs and improving overall process robustness.

Purity grade differentiation
Class-level inference
≥98% (pharma) vs 95+% (technical)
Higher purity reduces downstream impurity burden
HPLC assay; moisture ≤0.5% specified for pharma grade
Quality control Pharmaceutical intermediates Impurity profile

Downstream Impurity Control

The regulatory significance of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate purity is underscored by the impurity specifications for the final roflumilast API. US Patent 8,618,142 explicitly claims a composition comprising roflumilast having purity ≥99% by weight, with N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide present in an amount greater than zero and less than 0.1% by weight relative to roflumilast [1]. This hydroxybenzamide impurity arises when the 4-hydroxyl group of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate or its acid derivative is not fully converted to the 4-difluoromethoxy group in the final roflumilast molecule. In contrast, alternative PDE4 inhibitor synthesis routes that do not employ the 3-cyclopropylmethoxy-4-hydroxybenzoate scaffold produce different impurity profiles requiring separate analytical method validation [2]. The tight 0.1% threshold for this specific impurity necessitates rigorous control of the hydroxybenzoate intermediate's purity and complete conversion monitoring during the final O-alkylation step with chlorodifluoromethane or equivalent difluoromethylating agents [3].

Regulatory impurity threshold
Class-level inference
Hydroxybenzamide
Requires rigorous intermediate purity control
Per US Patent 8,618,142; incomplete 4-OH conversion generates this impurity
Impurity control API manufacturing Regulatory compliance

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: Application Scenarios


GMP Intermediate Procurement for Roflumilast API

This compound serves as the essential intermediate for commercial roflumilast API production. Procurement decisions must prioritize suppliers capable of delivering ≥98.0% HPLC purity with moisture ≤0.5% to ensure compliance with the <0.1% hydroxybenzamide impurity threshold mandated in US Patent 8,618,142 for final roflumilast [2]. Crystallographic identity confirmation via powder XRD comparison to the published single-crystal structure (P21/n, R = 0.036) provides a robust incoming QC acceptance criterion [4].

Process Development and Yield Optimization

The published 18% synthetic yield from 3,4-dihydroxymethyl benzoate provides a quantifiable baseline for process optimization programs [2]. R&D teams evaluating CMO capabilities or developing in-house improved synthetic routes can benchmark supplier performance against this literature value. Suppliers achieving yields >18% through proprietary process improvements offer verifiable cost-of-goods advantages for commercial-scale manufacturing.

Reference Standard for PDE4 Inhibitor Research

The definitive crystallographic structure of methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate (monoclinic P21/n, unit cell parameters fully refined) establishes it as an analytical reference standard for laboratories developing novel PDE4 inhibitors [2]. The compound can serve as a chromatographic retention time marker and spectroscopic reference for SAR studies exploring cyclopropylmethoxy-substituted benzamides beyond roflumilast.

Impurity Profiling and Method Development

This intermediate is essential for developing and validating HPLC methods to detect and quantify the hydroxybenzamide impurity N-(3,5-dichloropyrid-4-yl)-3-cyclopropylmethoxy-4-hydroxybenzamide in roflumilast API, which must be controlled to <0.1% per US Patent 8,618,142 [2]. The compound's predicted pKa of 7.95 ± 0.43 and solubility in DCM, ethyl acetate, and methanol inform mobile phase and extraction method development .

Application
Selection Property
Validation Focus
Roflumilast API intermediate procurement
Pharmaceutical intermediate purity profile
Purity and moisture specification compliance
Process yield optimization
Supplier yield improvement over literature baseline
Commercial-scale process robustness
PDE4 inhibitor research reference
Crystallographic identity reference
XRD pattern matching for batch confirmation
Impurity method development
Source material for hydroxybenzamide impurity
HPLC method validation for impurity quantification

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